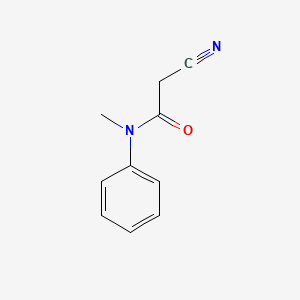

2-Cyano-N-methyl-n-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-N-methyl-n-phenylacetamide is an organic compound with the molecular formula C10H10N2O It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an amide group (-CONH-)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-n-phenylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with N-methyl-N-phenylamine under solvent-free conditions at room temperature . Another approach involves stirring ethyl cyanoacetate with N-methyl-N-phenylamine at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-N-methyl-n-phenylacetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.

Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate.

Major Products Formed

Heterocyclic Compounds: Formed through condensation reactions, these compounds often exhibit significant biological activity.

Substituted Cyanoacetamides: Result from substitution reactions, leading to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

2-Cyano-N-methyl-n-phenylacetamide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Cyano-N-methyl-n-phenylacetamide involves its reactivity with various biological targets. The cyano group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The amide group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-N-methylacetamide: Lacks the phenyl group, resulting in different reactivity and applications.

2-Cyano-N-phenylacetamide: Lacks the methyl group, affecting its solubility and biological activity.

Uniqueness

2-Cyano-N-methyl-n-phenylacetamide is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical properties and biological activities. This combination allows for a broader range of applications compared to its simpler analogs .

Actividad Biológica

2-Cyano-N-methyl-n-phenylacetamide (C10H10N2O) is an organic compound belonging to the cyanoacetamide family, characterized by the presence of both a cyano group (-CN) and an amide group (-CONH-). This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing heterocyclic compounds with significant biological implications.

The biological activity of this compound can be attributed to its ability to undergo several biochemical reactions:

- Condensation Reactions : The active hydrogen on the C-2 position can engage in condensation reactions with aldehydes and ketones, leading to the formation of heterocyclic compounds that may exhibit enhanced biological activity.

- Substitution Reactions : The cyano group can be substituted by other nucleophiles, potentially altering the compound's biological properties.

These reactions enable the synthesis of derivatives that could possess diverse biological activities, including antibacterial and anticancer effects.

Biological Activity Overview

Research has demonstrated that this compound and its derivatives exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that certain derivatives display promising antibacterial properties against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

- The minimum effective concentration (EC50) values indicate that some derivatives outperform established antimicrobial agents .

-

Anticancer Activity :

- Research indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

- Preliminary structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance cytotoxicity against specific cancer types.

- Nematicidal Activity :

Research Findings

A summary of key findings from various studies on this compound is presented in Table 1:

| Activity | Tested Against | EC50/IC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | Xanthomonas oryzae | 156.7 µM | Superior to bismerthiazol (230.5 µM) |

| Anticancer | Various cancer cell lines | Not specified | Induces apoptosis and cell cycle arrest |

| Nematicidal | Meloidogyne incognita | 500 µg/mL | 100% mortality at high concentration |

Case Studies

- Antibacterial Evaluation : In a study evaluating the antibacterial properties of related phenylacetamide derivatives, it was found that certain compounds caused significant damage to bacterial cell membranes, leading to cell lysis . Scanning electron microscopy (SEM) confirmed morphological changes in treated bacterial cells, indicating a direct action mechanism.

- Anticancer Potential : A study investigated the cytotoxic effects of various cyanoacetamide derivatives on human cancer cell lines, revealing that modifications in the phenyl group significantly influenced their effectiveness. Compounds demonstrated varying degrees of inhibition on cancer cell proliferation, suggesting avenues for further drug development .

Propiedades

IUPAC Name |

2-cyano-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMTKVSZGKSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.